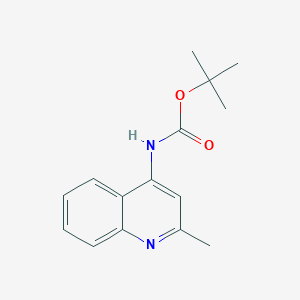

Carbamic acid, (2-methyl-4-quinolinyl)-, 1,1-dimethylethyl ester

Description

Carbamic acid, (2-methyl-4-quinolinyl)-, 1,1-dimethylethyl ester is a carbamate derivative characterized by a tert-butyl ester group and a 2-methyl-4-quinolinyl substituent. These compounds often serve as intermediates in drug development, leveraging the tert-butyl group as a protective moiety for amines during stereoselective reactions .

Properties

CAS No. |

147147-59-9 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

tert-butyl N-(2-methylquinolin-4-yl)carbamate |

InChI |

InChI=1S/C15H18N2O2/c1-10-9-13(17-14(18)19-15(2,3)4)11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,16,17,18) |

InChI Key |

SKHBRQNFFHPQJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : 4-Hydroxy-2-methylquinoline serves as the nucleophilic component.

-

Reagent : tert-Butyl carbamoyl chloride (or equivalent) acts as the electrophilic carbamoylating agent.

-

Base : Potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group, enhancing its nucleophilicity.

-

Solvent : Acetonitrile (CH₃CN) is preferred for its polar aprotic nature, facilitating the reaction at 60–65°C.

Example Protocol :

-

4-Hydroxy-2-methylquinoline (1.0 equiv) is combined with excess tert-butyl carbamoyl chloride (1.2 equiv) in anhydrous acetonitrile.

-

K₂CO₃ (2.0 equiv) is added, and the mixture is refluxed at 60–65°C for 6–12 hours.

-

The crude product is purified via column chromatography to yield the target carbamate.

Key Considerations :

-

Yield Optimization : Excess carbamoyl chloride ensures complete conversion, with yields typically ranging from 65% to 85% for similar systems.

-

Side Reactions : Competing esterification or oxidation is mitigated by maintaining anhydrous conditions.

Carbamate Formation via Aminoquinoline and Chloroformate

An alternative route involves the reaction of 4-amino-2-methylquinoline with tert-butyl chloroformate (Boc-Cl). This method is advantageous when the amine functionality is directly accessible.

Reaction Mechanism and Conditions

-

Starting Material : 4-Amino-2-methylquinoline provides the nucleophilic amine.

-

Reagent : tert-Butyl chloroformate (Boc-Cl) introduces the carbamate group.

-

Base : Triethylamine (Et₃N) or pyridine neutralizes HCl generated during the reaction.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is used under ambient or cooled conditions.

Example Protocol :

-

4-Amino-2-methylquinoline (1.0 equiv) is dissolved in anhydrous DCM.

-

Boc-Cl (1.1 equiv) is added dropwise at 0°C, followed by Et₃N (1.5 equiv).

-

The reaction is stirred at room temperature for 2–4 hours, then quenched with water.

-

The organic layer is dried and concentrated, yielding the Boc-protected carbamate.

Key Considerations :

-

Functional Group Compatibility : The amine must remain unprotected, and competing reactions (e.g., N-alkylation) are minimized by low temperatures.

-

Scalability : This method is scalable, with reported yields exceeding 70% for Boc-protected amines.

Palladium-Catalyzed Carbonylation of Halogenated Precursors

A less conventional but innovative approach involves palladium-catalyzed carbonylation, as demonstrated in the synthesis of carbamic acid ester derivatives.

Reaction Mechanism and Conditions

-

Starting Material : 2-Bromo-4-methylquinoline (or iodo analog) serves as the substrate.

-

Catalyst : Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]) facilitates oxidative addition and carbonylation.

-

Reagents : Carbon monoxide (CO) and water introduce the carboxyl group, which is subsequently esterified.

-

Base : Potassium carbonate (K₂CO₃) ensures deprotonation during the reaction.

Example Protocol :

-

2-Bromo-4-methylquinoline (1.0 equiv), [PdCl₂(PPh₃)₂] (0.5 mol%), and PPh₃ (2 mol%) are loaded into an autoclave.

-

Aqueous K₂CO₃ (1.2 equiv) is added, and the system is pressurized with CO (8 bar) at 115°C for 12–24 hours.

-

The intermediate carboxylic acid is treated with tert-butyl chloroformate to form the final carbamate.

Key Considerations :

-

Regioselectivity : The halogen must be positioned ortho to the carbamate-forming site for effective carbonylation.

-

Economic Viability : High catalyst loading and CO pressure may limit industrial application.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-methylquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides , while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Antimicrobial and Anticancer Activity

The quinoline structure is associated with several pharmacological properties, including antimalarial and anticancer activities. Research indicates that compounds with similar structures can inhibit enzymes involved in critical biological pathways. For instance, the quinoline derivatives have been shown to affect neurotransmission and metabolic processes, suggesting potential therapeutic uses for carbamic acid, (2-methyl-4-quinolinyl)-, 1,1-dimethylethyl ester in treating diseases like malaria and cancer.

Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, carbamates have been identified as effective inhibitors of various enzymes. The ability of carbamic acid derivatives to modulate enzyme activity can be exploited in drug design. For example, compounds derived from this class may serve as lead candidates for developing new therapeutic agents targeting specific enzymes involved in disease progression .

Fungicidal Properties

This compound exhibits significant fungicidal activity against a range of phytopathogenic fungi. It has been demonstrated to function both as a protective and systemic fungicide. The compound provides long-lasting protection to plants from fungal infections without exhibiting phytotoxic effects at normal application concentrations (0.01% to 2%) .

Case Study: Efficacy Against Specific Fungal Pathogens

- Target Fungi : Tilletia tritici and Fusarium culmorum

- Application Method : Seed dressing

- Results : High efficacy observed with no inhibition of seed germination.

This demonstrates the potential utility of carbamic acid esters in agricultural practices aimed at enhancing crop protection while maintaining seed viability.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Reaction with Isocyanates : The compound can be synthesized by reacting 2-methyl-4-quinoline with appropriate isocyanates under controlled conditions.

- Use of Tert-butyl Alcohol : Another method involves using tert-butyl alcohol along with activating agents to facilitate the formation of the ester linkage.

These synthetic pathways highlight the versatility in producing this compound for targeted applications.

Comparative Analysis of Related Carbamate Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Carbamic acid, phenyl-, 1,1-dimethylethyl ester | Phenyl group instead of quinoline | Known for distinct pharmacological properties |

| Carbamic acid, (3-pyridinyl)-, 1,1-dimethylethyl ester | Pyridine ring instead of quinoline | Exhibits different biological activities |

| Carbamic acid, (2-methylphenyl)-, 1,1-dimethylethyl ester | Methyl-substituted phenyl group | Potentially different solubility characteristics |

This table illustrates the uniqueness of this compound due to its specific quinoline structure which may confer unique biological activities not present in other derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methylquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Key Observations :

- Tert-butyl ester : A common protective group enabling regioselective synthesis in HIV protease inhibitors (e.g., Amprenavir) .

- Substituent Impact: Electron-withdrawing groups (e.g., nitro, cyano) enhance stability but may reduce solubility. Bulkier substituents (e.g., phenylmethyl, quinolinyl) influence steric hindrance, affecting reaction yields and bioactivity .

- Bioactivity : Microbial enzymes (e.g., Rhodococcus erythropolis) selectively hydroxylate chloro-substituted carbamates, highlighting their role in chiral synthesis .

Physicochemical Properties

- LogP Values: Analogs like the 2-cyano-4-pyridinyl derivative exhibit moderate hydrophobicity (XLogP3: 1.5), favoring membrane permeability .

- Hydrogen Bonding: Most analogs have 1–2 hydrogen bond donors and 4–5 acceptors, influencing solubility and protein interactions .

Biological Activity

Carbamic acid, (2-methyl-4-quinolinyl)-, 1,1-dimethylethyl ester, commonly referred to as a carbamate derivative, has garnered interest for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 232.28 g/mol

Biological Activity Overview

Carbamate compounds are known for their diverse biological activities, including their roles as enzyme inhibitors and potential therapeutic agents. The specific compound in focus has been studied for its interactions with various biological targets.

Enzyme Inhibition

Research indicates that carbamate derivatives can act as inhibitors of several enzymes, which is a crucial aspect of their pharmacological profile. For instance:

- Protease Inhibition : Carbamates have shown efficacy in inhibiting proteases such as HIV-1 protease and β-secretase. These enzymes are critical in viral replication and amyloid-beta peptide production, respectively .

- Mechanism of Action : The inhibition mechanism often involves the formation of a covalent bond between the enzyme and the carbamate group, leading to a decrease in enzymatic activity. This has been demonstrated through kinetic studies that assess the rate of substrate turnover in the presence of the inhibitor .

Case Studies

Several studies have explored the biological effects of this compound and similar carbamates:

- Anticancer Activity : A study analyzed a series of quinoline-based carbamates for their cytotoxic effects against various cancer cell lines. The findings suggested that certain derivatives exhibited significant growth inhibition in human cancer cells, potentially through apoptosis induction .

- Anti-inflammatory Properties : Other research has highlighted the anti-inflammatory effects of carbamate derivatives in models of induced inflammation. These compounds were shown to reduce pro-inflammatory cytokine levels in LPS-stimulated microglial cells, indicating their potential use in treating neuroinflammatory conditions .

Data Tables

| Biological Activity | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | HIV-1 Protease | |

| Enzyme Inhibition | β-secretase | |

| Cytotoxicity | Human Cancer Cell Lines | |

| Anti-inflammatory | LPS-stimulated Microglial Cells |

Research Findings

The following key findings summarize the biological activities associated with carbamic acid derivatives:

- Cytotoxic Effects : Studies have shown that certain derivatives can induce apoptosis in cancer cells at micromolar concentrations.

- Neuroprotective Effects : The anti-inflammatory properties suggest potential applications in neurodegenerative diseases.

- Pharmacokinetics : Investigations into the pharmacokinetics reveal that these compounds may exhibit favorable absorption and distribution characteristics, enhancing their therapeutic potential.

Q & A

Q. What enzymatic strategies can improve enantioselective synthesis of this compound?

- Biotransformation : Rhodococcus strains (e.g., R. erythropolis SC 13845) catalyze asymmetric reductions of ketone intermediates to alcohols with >99.4% enantiomeric excess (ee). Optimize reaction parameters (pH 7.0, 30°C, and cofactor NADH regeneration) to enhance yield and selectivity .

- Comparative Analysis : Enzymatic methods often outperform chemical synthesis in stereocontrol but may require longer reaction times. Validate scalability using fed-batch bioreactors .

Q. How should researchers address contradictions in reported yields or enantiomeric ratios across studies?

- Root-Cause Analysis : Discrepancies may arise from:

- Impurities in starting materials (e.g., residual solvents affecting catalyst performance).

- Variations in chromatographic methods (e.g., column type for HPLC affecting ee calculations).

Q. What advanced techniques are suitable for studying the compound’s reactivity in complex matrices?

- Mass Spectrometry : Use high-resolution LC-QTOF-MS to track degradation products and adduct formation in biological or environmental samples.

- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols or amines) under physiological conditions .

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.